molecular formula C5H9F2NO B13584849 3-(Difluoromethyl)oxolan-3-amine

3-(Difluoromethyl)oxolan-3-amine

Cat. No.: B13584849
M. Wt: 137.13 g/mol
InChI Key: AUJNGMGNECLJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)oxolan-3-amine is a chemical compound with the molecular formula C5H10F2NO It is a derivative of oxolane (tetrahydrofuran) with a difluoromethyl group and an amine group attached to the third carbon atom of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Difluoromethyl)oxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of oxetane with difluoromethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Difluoromethyl)oxolan-3-amine has diverse applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Drug Discovery: It is used in the development of new drug candidates with improved efficacy and safety profiles.

    Biological Studies: The compound’s unique chemical properties make it valuable in studying biological processes and interactions at the molecular level.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals with specific properties

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)tetrahydrofuran-3-amine
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole

Uniqueness

3-(Difluoromethyl)oxolan-3-amine stands out due to its unique combination of the oxolane ring with a difluoromethyl and amine group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

3-(difluoromethyl)oxolan-3-amine

InChI

InChI=1S/C5H9F2NO/c6-4(7)5(8)1-2-9-3-5/h4H,1-3,8H2

InChI Key

AUJNGMGNECLJCE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.